molecular formula C7H14O B3193335 3-Methylhex-2-en-1-ol CAS No. 70771-72-1

3-Methylhex-2-en-1-ol

Cat. No. B3193335
CAS RN: 70771-72-1
M. Wt: 114.19 g/mol
InChI Key: CKWCTBJSFBLMOH-UHFFFAOYSA-N
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Description

3-Methylhex-2-en-1-ol is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da . It is a colorless liquid with a fruity odor .


Molecular Structure Analysis

The molecular structure of 3-Methylhex-2-en-1-ol consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The ChemSpider ID for this compound is 4447557 .


Physical And Chemical Properties Analysis

3-Methylhex-2-en-1-ol has a molecular weight of 114.19 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

1. Chemical Kinetics and Reaction Mechanisms

The study of the decomposition and isomerization reactions of 5-methylhex-1-yl radicals, which are closely related to 3-Methylhex-2-en-1-ol, provides insight into the kinetics and reaction mechanisms at high temperatures and pressures. This research is significant in understanding the thermal stability and reaction pathways of similar organic compounds (Awan, McGivern, Tsang, & Manion, 2010).

2. Hypohalogenation Processes

Research on hypohalogenation of compounds like 2-methylhex-5-en-3-yn-2-ol, which are structurally related to 3-Methylhex-2-en-1-ol, highlights their reactivity and potential as building blocks in organic synthesis. This process involves the addition of halogens to double bonds, producing halohydrins, and offers insights into the kinetics and practical applications in synthetic chemistry (Veliev, Sadygov, Alimardanov, & Shatirova, 2007).

3. Pheromone Synthesis

The one-pot multi-enzymatic synthesis of compounds like 4-Methylheptan-3-ol, which are similar to 3-Methylhex-2-en-1-ol, is crucial in the production of insect pheromones. This research contributes to the sustainable and environmentally friendly management of insect pests, utilizing the stereoisomers of such compounds that are active towards different insect species (Brenna et al., 2017).

Safety and Hazards

When handling 3-Methylhex-2-en-1-ol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-methylhex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWCTBJSFBLMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021612
Record name 3-Methylhex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 35482

CAS RN

70771-72-1
Record name 3-Methylhex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylhex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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